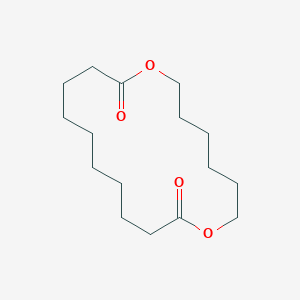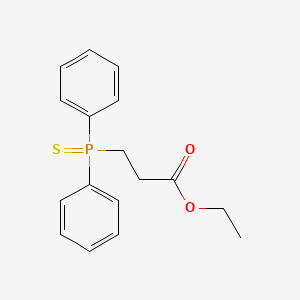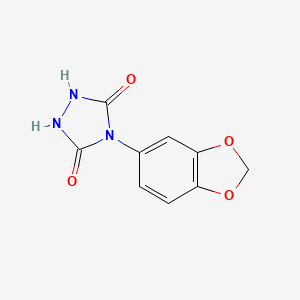
1,8-dioxacyclooctadecane-9,18-dione
描述
1,8-dioxacyclooctadecane-9,18-dione, commonly known as DCD, is a cyclic organic compound with a molecular formula of C10H16O4. It is a white crystalline powder that is soluble in water and has been widely used in scientific research due to its unique chemical properties. DCD has been synthesized using various methods, and its applications in scientific research are diverse.
科学研究应用
DCD has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent for various organic compounds and as a reagent in organic synthesis. DCD has also been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis. In addition, DCD has been used as a building block for the synthesis of various cyclic compounds.
作用机制
The mechanism of action of DCD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. DCD has been shown to react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. In addition, DCD has been shown to undergo ring-opening reactions with various reagents, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCD are not well understood, but studies have suggested that it may have potential therapeutic applications. DCD has been shown to have antimicrobial properties, and it has been proposed as a potential treatment for bacterial infections. In addition, DCD has been shown to have antitumor activity, and it has been proposed as a potential treatment for cancer.
实验室实验的优点和局限性
DCD has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water and various organic solvents, making it a versatile reagent for various chemical reactions. However, DCD has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis can be challenging. In addition, DCD can be toxic at high concentrations, and caution should be taken when handling it.
未来方向
For DCD research include the development of new synthesis methods, the exploration of new applications, and further studies on its potential therapeutic applications.
属性
IUPAC Name |
1,8-dioxacyclooctadecane-9,18-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c17-15-11-7-3-1-2-4-8-12-16(18)20-14-10-6-5-9-13-19-15/h1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWPIGKEISLSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCOC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)


![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)